![molecular formula C12H11N3 B563160 2-氨基-3-甲基-9H-吡啶并[2,3-b]吲哚-d3 CAS No. 1189458-14-7](/img/structure/B563160.png)

2-氨基-3-甲基-9H-吡啶并[2,3-b]吲哚-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-3-methyl-9H-pyrido[2,3-b]indole, also known as MeAalphaC, is a pyridoindole . It is a mutagenic and carcinogenic heterocyclic amine formed during ordinary cooking . It can be formed by pyrolyses of either tryptophan or proteins of animal or vegetable origin .

Synthesis Analysis

The synthesis of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole involves the activation of MeAalphaC and AalphaC to mutagenic metabolites by cytochrome P450-mediated N-oxidation to the corresponding N2-OH derivatives .

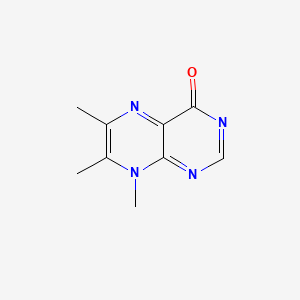

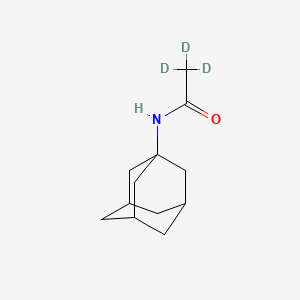

Molecular Structure Analysis

The molecular formula of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole is C12H11N3 . The InChI representation is InChI=1S/C12H11N3/c1-7-6-9-8-4-2-3-5-10(8)14-12(9)15-11(7)13/h2-6H,1H3,(H3,13,14,15) .

Chemical Reactions Analysis

2-Amino-3-methyl-9H-pyrido[2,3-b]indole exhibits potent mutagenic principles toward Salmonella typhimurium TA98 and TA100 . It is activated to mutagenic metabolites by cytochrome P450-mediated N-oxidation to the corresponding N2-OH derivatives .

Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole is 197.24 g/mol . It has a XLogP3 value of 2.9 . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .

科学研究应用

Mutagenic Studies

“2-Amino-3-methyl-9H-pyrido[2,3-b]indole” (also known as MeAαC) has been used in mutagenic studies . It has been shown to induce gene mutations in mammalian cell lines and bacterial strains engineered for the expression of human enzymes . This compound has been particularly useful in studying the effects of various enzymes on mutagenicity .

Carcinogenic Research

MeAαC is a potential human carcinogen . It is generated by the combustion of tobacco or by pyrolysis of protein . Studies have suggested that MeAαC potentially contributes to liver or digestive tract cancers .

Metabolic Pathway Analysis

The metabolic pathways of MeAαC have been studied extensively. Inside the body, MeAαC is metabolized to intermediates that react with DNA . These studies help in understanding the mechanisms of carcinogenesis.

Enzyme Interaction Studies

MeAαC has been used to study the interactions between various enzymes. For instance, it has been shown that MeAαC induces gene mutations in cells co-expressing cytochrome (CYP) 1A2 and sulphotransferase (SULT) 1A1 . Such studies are crucial in understanding the role of these enzymes in

作用机制

Target of Action

The primary target of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3, also known as MeA-alpha-C , is DNA . This compound interacts with DNA, leading to the formation of adducts .

Mode of Action

MeA-alpha-C is metabolized in the body to form intermediates, possibly short-lived nitrenium ions . These intermediates are electrophilic and can react with DNA to form adducts . The formation of these adducts can lead to mutations .

Biochemical Pathways

The biochemical pathway involved in the action of MeA-alpha-C is the metabolic pathway that converts the compound into reactive intermediates . These intermediates then interact with DNA to form adducts . The formation of these adducts can disrupt normal cellular processes and lead to mutations .

Pharmacokinetics

It is known that the compound is metabolized in the body to form reactive intermediates .

Result of Action

The primary result of the action of MeA-alpha-C is the formation of DNA adducts . These adducts can lead to mutations , which can potentially contribute to the development of cancers, particularly liver or digestive tract cancers .

Action Environment

The action of MeA-alpha-C can be influenced by various environmental factors. For example, the compound is formed during the combustion of tobacco or by pyrolysis of protein . Therefore, exposure to tobacco smoke or consumption of certain cooked foods can increase the levels of MeA-alpha-C in the body . Additionally, the compound’s action can be influenced by individual differences in metabolism and DNA repair capacity.

安全和危害

属性

IUPAC Name |

3-(trideuteriomethyl)-9H-pyrido[2,3-b]indol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-7-6-9-8-4-2-3-5-10(8)14-12(9)15-11(7)13/h2-6H,1H3,(H3,13,14,15)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLCGFRPPGNALI-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NC3=CC=CC=C32)N=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC2=C(NC3=CC=CC=C32)N=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-ethoxy-4,5-dihydroimidazol-1-yl)ethyl]nitramide](/img/structure/B563099.png)